molecular formula C21H16N2O B12935024 N-(2-(1H-Indol-2-yl)phenyl)benzamide CAS No. 58995-87-2

N-(2-(1H-Indol-2-yl)phenyl)benzamide

Cat. No.: B12935024
CAS No.: 58995-87-2
M. Wt: 312.4 g/mol
InChI Key: BBBSGKDRYDRBOF-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-2-yl)phenyl)benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Indol-2-yl)phenyl)benzamide typically involves the condensation of 2-phenylindole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Indol-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, amine derivatives, and indole-2,3-dione derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(1H-Indol-2-yl)phenyl)benzamide involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-Indol-2-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of the benzamide group. This structural feature imparts distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

CAS No.

58995-87-2

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

N-[2-(1H-indol-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H16N2O/c24-21(15-8-2-1-3-9-15)23-19-13-7-5-11-17(19)20-14-16-10-4-6-12-18(16)22-20/h1-14,22H,(H,23,24)

InChI Key

BBBSGKDRYDRBOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC4=CC=CC=C4N3

Origin of Product

United States

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